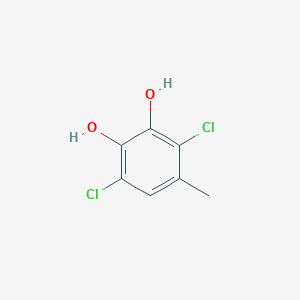
3,6-Dichloro-4-methylcatechol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dichloro-4-methylcatechol is an organic compound belonging to the catechol family It is characterized by the presence of two chlorine atoms and one methyl group attached to the benzene ring of catechol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-4-methylcatechol can be achieved through several methods. One common approach involves the chlorination of 4-methylcatechol. The reaction typically requires the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound often involves a multi-step process starting from readily available raw materials. The process may include steps such as chlorination, purification, and crystallization to obtain the final product with high purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dichloro-4-methylcatechol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to simpler catechols.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of simpler catechols.
Substitution: Formation of various substituted catechols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,6-Dichloro-4-methylcatechol has several applications in scientific research:
Environmental Science: It is studied for its role in the degradation of chlorinated aromatic compounds by microorganisms.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential effects on enzyme activity and metabolic pathways.
Industrial Applications: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3,6-Dichloro-4-methylcatechol involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or activator of specific enzymes. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes, altering their activity. In environmental systems, it undergoes microbial degradation through pathways involving dioxygenases and dehydrogenases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Dichloro-6-methylcatechol
- 4,6-Dichloro-3-methylcatechol
- 2,5-Dichloro-4-methylcatechol
Uniqueness
3,6-Dichloro-4-methylcatechol is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological systems. Compared to other dichloromethylcatechols, it exhibits distinct degradation pathways and metabolic routes, making it a valuable compound for studying microbial degradation and environmental impact.
Eigenschaften
Molekularformel |
C7H6Cl2O2 |
|---|---|
Molekulargewicht |
193.02 g/mol |
IUPAC-Name |
3,6-dichloro-4-methylbenzene-1,2-diol |
InChI |
InChI=1S/C7H6Cl2O2/c1-3-2-4(8)6(10)7(11)5(3)9/h2,10-11H,1H3 |
InChI-Schlüssel |
CHQNQSPYETYIHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1Cl)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



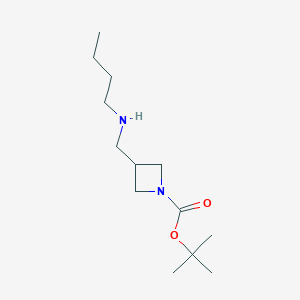




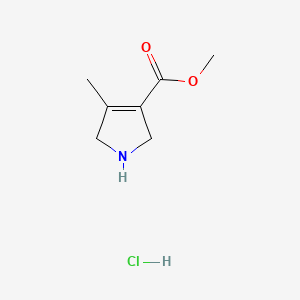
![tert-butyl (3aR,6aR)-3a-hydroxy-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B13907578.png)
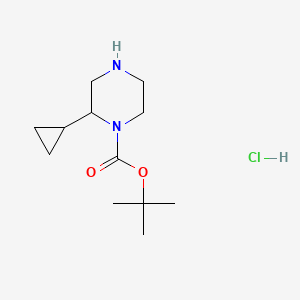
![2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B13907588.png)
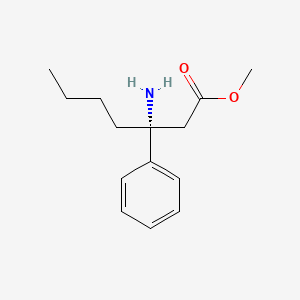
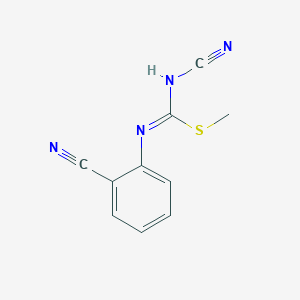

![Tert-butyl 3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13907605.png)
